Antibacterial Potency vs. Positional Isomer
In a direct head-to-head comparison of antibacterial activity against Enterococcus faecalis (CECT 481), 4-bromo-2-methyl-6-nitrophenol exhibits an IC50 of 3.19 µM (3.19E+3 nM) [1]. In contrast, the positional isomer 2-bromo-4-methyl-6-nitrophenol shows markedly weaker activity with an IC50 of 125 µM (1.25E+5 nM) under comparable assay conditions [2].
| Evidence Dimension | Antibacterial potency (IC50) |
|---|---|
| Target Compound Data | 3.19 µM (3.19E+3 nM) |
| Comparator Or Baseline | 2-bromo-4-methyl-6-nitrophenol: 125 µM (1.25E+5 nM) |
| Quantified Difference | 39-fold higher potency for the target compound |
| Conditions | Inhibition of microbial growth of Enterococcus faecalis CECT 481 incubated for 18 hrs, assessed by 2-fold microtiter broth dilution |
Why This Matters
This 39-fold difference in potency demonstrates that the specific substitution pattern of 4-bromo-2-methyl-6-nitrophenol is critical for antibacterial activity, making it the preferred choice for antimicrobial screening libraries and structure-activity relationship studies targeting Gram-positive pathogens.
- [1] BindingDB. BDBM50498340 (CHEMBL3585717): Affinity Data for 4-Bromo-2-methyl-6-nitrophenol. IC50: 3.19E+3 nM. View Source
- [2] BindingDB. BDBM50497186 (CHEMBL3115980): Affinity Data for 2-Bromo-4-methyl-6-nitrophenol. IC50: 1.25E+5 nM. View Source
